3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
The mode of action of these compounds often involves interaction with specific cellular targets, leading to changes in cell function. For example, some compounds have been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell proliferation . Inhibition of these kinases can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
The biochemical pathways affected by these compounds can vary widely depending on the specific targets and the type of cells. For example, inhibition of CDKs can affect the cell cycle and apoptosis pathways .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence the bioavailability and efficacy of a compound.
The result of action of these compounds can include molecular and cellular effects such as cell cycle arrest, apoptosis, and inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
Based on the general properties of triazoles, it can be inferred that this compound may interact with various enzymes and receptors in the biological system
Cellular Effects
Triazole derivatives have been shown to exhibit a range of effects on cells, including antiproliferative activities against various cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, alternative solvents, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolothiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Biological Activity
3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a synthetic compound belonging to the class of triazolopurines. It exhibits a complex heterocyclic structure with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15ClN6O2
- Molecular Weight : 358.79 g/mol
- IUPAC Name : this compound
The compound features a chlorophenyl group at the 3-position and a propyl group at the 9-position of the triazolopurine framework. Its unique structure allows for various interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines. Studies have reported IC50 values indicating significant cytotoxic effects against melanoma and monocytic cell lines .
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes such as GSK-3β and DNA gyrase. For instance, its inhibition of GSK-3β was noted to reduce activity by over 57% at concentrations around 1 μM .
- Antimicrobial Properties : Preliminary investigations suggest antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's minimal inhibitory concentrations (MIC) were assessed against various bacterial strains .
The mechanisms underlying the biological activities of this compound involve:
- Receptor Binding : The compound interacts with specific receptors and enzymes through hydrogen bonding and hydrophobic interactions. This binding modulates various signaling pathways crucial for cellular functions.
- Inhibition of Key Pathways : By inhibiting enzymes such as GSK-3β and DNA gyrase, the compound disrupts critical pathways involved in cell proliferation and survival .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Cancer Research : A study evaluated its antiproliferative effects on melanoma cells (B16-F10) and human monocytic cell lines (U937). The results indicated that certain derivatives exhibited enhanced activity compared to standard treatments .
- Antimicrobial Testing : In vitro studies assessed its efficacy against Staphylococcus aureus and Streptococcus pyogenes, revealing significant inhibitory activity at low concentrations .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights unique features that may enhance selectivity and potency:
Compound Name | Structure | Key Features |
---|---|---|
5-Methyl-3-(4-methylphenyl)-9-propyl-[1,2,4]triazolo[3,4-h]purine | Structure | Similar triazolopurine core but with a methyl group instead of chlorine |
3-(2-Chlorophenyl)-5-methyl-[1,2,4]triazolo[3,4-h]purine | Structure | Different halogen substitution pattern affecting biological activity |
7-Methyl-3-(4-fluorophenyl)-[1,2]-triazolo[3',4']purine | Structure | Fluorinated variant showing different interaction profiles |
Properties
IUPAC Name |
8-(4-chlorophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-3-8-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFDJEMXHYZWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.